molecular formula C16H16N2O6S B2934883 N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-76-7

N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2934883
CAS No.: 941883-76-7
M. Wt: 364.37
InChI Key: JWJFRUGBOZTAHB-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by its acetamide core structure, which is substituted with both a 4-methoxy-2-nitrophenyl group and a 4-(methylsulfonyl)phenyl moiety. Compounds featuring acetamide and sulfonamide functional groups are of significant interest in scientific research due to their broad biological activities and are often explored as key intermediates in organic synthesis . The structural features of this molecule, including the nitro and methylsulfonyl groups, suggest potential for investigation in various research areas. Similar compounds are studied for their potential as enzyme inhibitors or as precursors in the development of pharmacologically active molecules . For instance, research on analogous structures indicates that such compounds can be designed to interact with specific molecular targets, potentially leading to biochemical effects worthy of further study . Researchers value this compound for probing structure-activity relationships (SAR), particularly in modifying the phenyl ring substituents to fine-tune properties and efficacy in biological assays . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-24-12-5-8-14(15(10-12)18(20)21)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJFRUGBOZTAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has a molecular formula of C15H14N2O6SC_{15}H_{14}N_{2}O_{6}S and a molecular weight of approximately 342.35 g/mol. Its structure features a methoxy group, a nitro group, and a methylsulfonyl moiety, which contribute to its biological activity. The following table summarizes the key physical properties:

PropertyValue
Molecular FormulaC15H14N2O6S
Molecular Weight342.35 g/mol
Density1.333 g/cm³
Boiling Point377.3 °C
Flash Point182 °C

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Methoxylation : Substitution of a hydrogen atom with a methoxy group.
  • Amidation : Formation of the benzamide linkage.
  • Sulfonylation : Introduction of the methylsulfonyl group.

These processes can be optimized for yield and purity in industrial settings through controlled conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate their activity by binding to active sites, leading to inhibition or activation of their functions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Cytotoxicity Studies

Recent cytotoxicity studies have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanisms : Research conducted by Siddiqui et al. (2007) demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
  • Cytotoxicity Profiles : In an experimental study involving various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity .

Comparison with Similar Compounds

To understand its unique properties, it is essential to compare this compound with related compounds:

Compound NameBiological Activity
N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamideModerate antimicrobial effects
N-(4-nitrophenyl)-N-(methylsulfonyl)acetamideLower cytotoxicity
N-(4-methoxy-2-nitrophenyl)-N-(methylthio)benzamideSimilar anti-inflammatory properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (WOGWEV)
  • Structural Differences : The methoxy group in QOTNAP is replaced by a chloro substituent.
  • Synthesis : Similar acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride .
  • Crystal Packing : Both compounds exhibit head-to-tail C–H···O interactions, but WOGWEV forms chains along the [101] direction, whereas QOTNAP chains align along the a-axis .
  • Electronic Effects : The chloro group is electron-withdrawing, whereas methoxy is electron-donating, altering reactivity in electrophilic substitutions .
N-(4-(Methylsulfonyl)phenyl)acetamide (Compound 5 in )
  • Structural Differences : Lacks the methoxy and nitro substituents, retaining only the methylsulfonyl group.
  • Pharmacology: Evaluated as a non-steroidal anti-inflammatory agent, highlighting the methylsulfonyl group’s role in target binding .
  • Solubility : Absence of polar nitro/methoxy groups likely increases lipophilicity compared to QOTNAP .

Core Structural Modifications

N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i)
  • Structural Differences: Morpholinosulfonyl replaces methylsulfonyl, introducing a morpholine ring.
  • Biological Activity : Designed as a COVID-19 inhibitor, showcasing how sulfonamide modifications influence target specificity .
  • Solubility : The morpholine ring enhances water solubility compared to QOTNAP’s methylsulfonyl group .
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
  • Structural Differences: Contains a formyl group and phenoxy linker instead of a methylsulfonylphenyl moiety.
  • Reactivity : The formyl group increases electrophilicity, while the methoxy group enhances lipophilicity .

Pharmacologically Relevant Analogs

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide (AFIFIF)
  • Structural Differences : Incorporates an oxadiazole ring and dimethylphenyl group.
  • Crystal Data : The oxadiazole ring introduces rigidity, affecting molecular packing and bioavailability .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Structural Differences : Features a piperazinyl-sulfonyl group and fluorophenyl moiety.
  • Pharmacology : Targets bacterial biofilms, demonstrating the impact of fluorinated substituents on antimicrobial activity .

Comparative Data Table

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Key Functional Groups Biological Activity Reference
QOTNAP 4-OCH₃, 2-NO₂, 4-SO₂CH₃ Not Reported Methylsulfonyl, Nitro, Methoxy Not Reported
WOGWEV 4-Cl, 2-NO₂, 4-SO₂CH₃ Not Reported Methylsulfonyl, Nitro, Chloro Intermediate for heterocycles
5i (Morpholinosulfonyl derivative) 4-SO₂Morpholine, Phenylamino Not Reported Morpholinosulfonyl, Amide COVID-19 inhibitor
AFIFIF Oxadiazole, 4-SO₂CH₃, 2,6-Dimethyl Not Reported Oxadiazole, Methylsulfonyl Not Reported
N-(4-(Methylsulfonyl)phenyl)acetamide (5) 4-SO₂CH₃ Not Reported Methylsulfonyl Anti-inflammatory

Key Findings and Implications

Solubility and Bioavailability: QOTNAP’s nitro and methoxy groups balance lipophilicity, whereas morpholino derivatives (e.g., 5i) improve aqueous solubility .

Pharmacological Potential: Methylsulfonyl groups are critical in anti-inflammatory agents (), while nitro groups may enhance reactivity in electrophilic environments .

Crystallography : Intermolecular C–H···O interactions in QOTNAP and WOGWEV suggest predictable packing patterns for N-(substituted phenyl)acetamides .

Q & A

Q. What are the established synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide?

Methodological Answer: A common approach involves reacting N-(4-methoxy-2-nitrophenyl)methanesulfonamide with acetic anhydride under reflux conditions. The reaction mixture is typically poured over ice post-reflux, followed by washing with cold water and recrystallization from ethanol to yield pure crystals. Key parameters include maintaining a 1:4 molar ratio of sulfonamide to acetic anhydride and optimizing reflux duration (~30 minutes) to maximize yield .

Q. How is the structural characterization of this compound performed?

Methodological Answer: X-ray crystallography is critical for determining bond lengths, angles, and intermolecular interactions. For example, the nitro group in the aromatic ring shows slight torsion (O1—N1—C3—C2: -16.7°, O2—N1—C3—C2: 160.9°), confirming non-planarity. Complementary techniques include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to validate functional groups like the acetamide carbonyl (C=O stretch ~1680 cm1^{-1}) and sulfonyl groups (S=O stretch ~1350 cm1^{-1}) .

Q. What are the solubility and physicochemical properties of this compound?

Methodological Answer: Experimental solubility in water is >61.3 µg/mL, but discrepancies exist due to variations in purity (typically 95%) and solvent systems. Researchers should determine solubility empirically using UV-Vis spectroscopy or HPLC. Partition coefficients (logP) can be estimated via computational tools (e.g., XLogP3), though experimental validation via shake-flask methods is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: X-ray diffraction reveals intermolecular interactions, such as C–H⋯O hydrogen bonds (e.g., C9–H9B⋯O3 distance: 2.42 Å), which stabilize the crystal lattice. Comparing experimental bond angles with density functional theory (DFT)-optimized structures helps identify deviations caused by crystal packing effects. Software like Mercury or Olex2 is used for structural overlays and torsion angle analysis .

Q. What strategies are employed to assess biological activity and structure-activity relationships (SAR)?

Methodological Answer: In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using derivatives with modified substituents (e.g., replacing methoxy with halogens). For example, analogs like N-(4-chloro-2-nitrophenyl)acetamide show enhanced bioactivity due to increased electrophilicity. Dose-response curves (IC50_{50}) and molecular docking (AutoDock Vina) help correlate substituent effects with target binding .

Q. How should researchers address contradictions in reported solubility or stability data?

Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., pH, temperature). To resolve these:

  • Replicate experiments under standardized conditions (e.g., pH 5.5–6.5, 25°C).
  • Use orthogonal analytical methods (e.g., dynamic light scattering for aggregation studies).
  • Cross-reference with high-purity (>98%) samples synthesized via verified protocols .

Q. What methodologies validate computational predictions against experimental data?

Methodological Answer: Compare computed properties (e.g., molecular polar surface area, LogP) with experimental results. For instance, XLogP3 predictions (LogP ~2.6) should align with shake-flask partition coefficients. Discrepancies in hydrogen bond acceptor counts (calculated vs. crystallographic) may indicate protonation state variations, requiring pH-adjusted simulations .

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